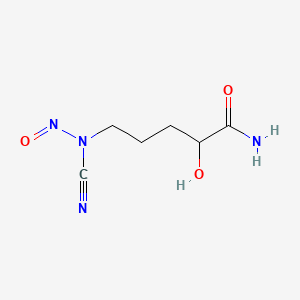

5-(Nitrosocyanamido)-2-hydroxyvaleramide

描述

5-(Nitrosocyanamido)-2-hydroxyvaleramide (C₈H₁₃N₅O₃, molecular weight 227.26 g/mol) is a nitrosated derivative of acetyl-L-arginine, characterized by a valeramide backbone substituted with nitroso and cyanamido groups at the 5-position and a hydroxyl group at the 2-position . Its synthesis involves nitrosation reactions, and its structure confers unique reactivity, including thermal decomposition to release toxic NOₓ fumes. This compound’s dual functional groups (nitroso and cyanamido) make it chemically distinct from simpler amides or nitrosamines.

属性

CAS 编号 |

102584-88-3 |

|---|---|

分子式 |

C6H10N4O3 |

分子量 |

186.17 g/mol |

IUPAC 名称 |

5-[cyano(nitroso)amino]-2-hydroxypentanamide |

InChI |

InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12) |

InChI 键 |

BDFFOEAQENGFSK-UHFFFAOYSA-N |

规范 SMILES |

C(CC(C(=O)N)O)CN(C#N)N=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .

Industrial Production Methods

Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .

化学反应分析

Types of Reactions

Nitrosated L-Arginine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced back to the amine group.

Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.

Major Products

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.

科学研究应用

Nitrosated L-Arginine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.

Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .

Industry: It is used in the production of dietary supplements and pharmaceuticals.

作用机制

The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .

相似化合物的比较

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Nitroso Group: Unique to this compound, contributing to mutagenicity and NOₓ emission upon decomposition .

- Heterocyclic Cores: Compounds 9, 4j, and 7h feature thiazolidinone, oxadiazole, and thiadiazole rings, respectively, enhancing rigidity and binding affinity .

- Bioactive Substituents : Indole (Compound 4j) and chlorophenyl groups (Compound 9) are linked to anticancer activity .

Physicochemical Properties

Key Observations :

Table 3: Bioactivity and Toxicity

Key Observations :

- Mutagenicity: The nitroso group in this compound correlates with its mutation data, unlike non-nitrosated analogs .

- Anticancer Potential: Oxadiazole derivatives (e.g., Compound 4j) exhibit targeted bioactivity, contrasting with the nitroso compound’s nonspecific toxicity .

Functional Group Impact on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。